molecular formula C23H23N3O2 B1261799 (15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Cat. No. B1261799
M. Wt: 373.4 g/mol
InChI Key: XLHDISIHIXXBEP-LJQANCHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-4020 is a member of beta-carbolines.

Scientific Research Applications

Stereochemistry and NMR Data

Research involving compounds structurally related to (15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione focuses on understanding their stereochemistry and detailed NMR spectroscopic data. Such studies help in determining the precise molecular structure and chemical properties of these compounds, essential for potential applications in various scientific fields (Nisar et al., 2010).

Chiral Resolution and Antibacterial Agents

The chiral resolution of stereoisomers of similar compounds has been investigated for their potential as antibacterial agents. Different stereoisomers can exhibit varying degrees of pharmaceutical activity, making it crucial to resolve and study them separately (Ali et al., 2020).

Macrocyclic Compound Synthesis

Research into macrocyclic compounds containing structures similar to the query compound has been conducted. These macrocyclic compounds have potential applications in areas such as coordination chemistry and material science due to their ability to form complex structures with metals (Costa & Delgado, 1993).

Photochemical Reactions

Studies on compounds like 1-(o-methylphenyl)-2,2-dimethylpropane-1,3-diones, which bear resemblance to the query compound, explore their behavior under photochemical reactions. Such research contributes to a deeper understanding of the photochemistry of organic compounds, which can be pivotal in fields like organic synthesis and materials science (Yoshioka et al., 1991).

Synthesis of Biologically Active Substances

Research into the synthesis of new tetraheterocyclic compounds, which include similar structural motifs, aims to create potential biologically active substances. These compounds can have applications in drug development and bioactive material research (Pyrko, 2018).

properties

Product Name

(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

Molecular Formula

C23H23N3O2

Molecular Weight

373.4 g/mol

IUPAC Name

(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

InChI

InChI=1S/C23H23N3O2/c1-14-8-10-15(11-9-14)13-25-21(27)19-12-17-16-6-4-5-7-18(16)24-20(17)23(2,3)26(19)22(25)28/h4-11,19,24H,12-13H2,1-3H3/t19-/m1/s1

InChI Key

XLHDISIHIXXBEP-LJQANCHMSA-N

Isomeric SMILES

CC1=CC=C(C=C1)CN2C(=O)[C@H]3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3CC4=C(C(N3C2=O)(C)C)NC5=CC=CC=C45

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 2
Reactant of Route 2
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 3
Reactant of Route 3
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 4
Reactant of Route 4
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 5
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione
Reactant of Route 6
Reactant of Route 6
(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione

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